6-Chloro-2,1,3-benzoselenadiazole
Overview
Description
5-Chloro-2,1,3-benzoselenadiazole is a heterocyclic compound that contains selenium, nitrogen, and chlorine atoms within its structure.
Preparation Methods
The synthesis of 5-Chloro-2,1,3-benzoselenadiazole typically involves the reaction of 2,1,3-benzoselenadiazole with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the benzoselenadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Chloro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide may yield selenoxides, while reduction with lithium aluminum hydride can produce selenides .
Scientific Research Applications
5-Chloro-2,1,3-benzoselenadiazole has several scientific research applications:
Optoelectronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Bioimaging: It serves as a fluorescent probe for imaging biological systems, providing valuable insights into cellular processes.
Medicinal Chemistry: Research has shown potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 5-Chloro-2,1,3-benzoselenadiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. In optoelectronic applications, its electronic properties facilitate charge transfer processes, while in medicinal applications, it may interact with cellular proteins to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
5-Chloro-2,1,3-benzoselenadiazole can be compared with other benzoselenadiazole derivatives, such as:
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of selenium.
2,1,3-Benzoselenadiazole: The parent compound without the chlorine substitution, used in similar applications but with different reactivity and properties.
The uniqueness of 5-Chloro-2,1,3-benzoselenadiazole lies in its chlorine substitution, which can influence its reactivity and enhance its suitability for specific applications .
Properties
IUPAC Name |
5-chloro-2,1,3-benzoselenadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDEMMDWLZMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149987 | |
Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-92-8, 6343-86-8 | |
Record name | 5-Chloro-2,1,3-benzoselenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC49767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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